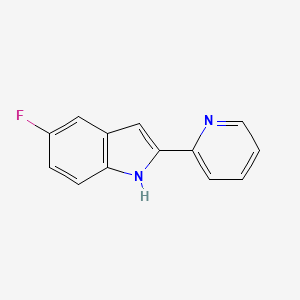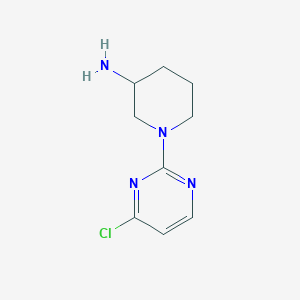
2-(2H-Indazol-2-yl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2H-Indazol-2-yl)aniline is a heterocyclic compound that features an indazole ring fused with an aniline moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2H-Indazol-2-yl)aniline typically involves the formation of the indazole ring followed by the introduction of the aniline group. One common method is the copper-catalyzed cascade C–N coupling and C–H amination. This one-pot synthesis involves the reaction of this compound with aryl, heteroaryl, or aliphatic bromides under copper catalysis . The reaction conditions usually include a copper catalyst, a base, and a suitable solvent, often conducted at elevated temperatures to achieve good yields.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for scalability, ensuring high yields, and minimizing by-products. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and safety of industrial production.
化学反応の分析
Types of Reactions
2-(2H-Indazol-2-yl)aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the indazole or aniline rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide, while nucleophilic substitutions may involve reagents like sodium azide or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while reduction can produce various amine derivatives.
科学的研究の応用
2-(2H-Indazol-2-yl)aniline has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor modulators.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2-(2H-Indazol-2-yl)aniline involves its interaction with various molecular targets. For instance, it can inhibit specific enzymes or modulate receptor activity, leading to its biological effects. The exact pathways depend on the specific application and the biological system being studied .
類似化合物との比較
2-(2H-Indazol-2-yl)aniline can be compared with other similar compounds such as:
2-(Azolyl)anilines: These compounds share a similar structure but differ in the heterocyclic ring, which can influence their biological activity and chemical reactivity.
Imidazo[1,2-b]indazole: This compound is synthesized from this compound and has distinct properties and applications.
The uniqueness of this compound lies in its versatile reactivity and potential for diverse biological activities, making it a valuable compound in various fields of research and industry.
特性
CAS番号 |
54012-98-5 |
|---|---|
分子式 |
C13H11N3 |
分子量 |
209.25 g/mol |
IUPAC名 |
2-indazol-2-ylaniline |
InChI |
InChI=1S/C13H11N3/c14-11-6-2-4-8-13(11)16-9-10-5-1-3-7-12(10)15-16/h1-9H,14H2 |
InChIキー |
YGTBDPOXUGXCNN-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)N)N2C=C3C=CC=CC3=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Butyl-1-oxa-4,9-diazaspiro[5.5]undecane](/img/structure/B11892737.png)



![2-Methyl-5H-chromeno[2,3-B]pyridin-5-one](/img/structure/B11892769.png)





![2-Amino-4-oxo-1-azaspiro[4.5]dec-2-ene-3-carboxylic acid](/img/structure/B11892819.png)



